methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Description
This compound is a highly substituted tetracene derivative featuring a polycyclic aromatic backbone with multiple functional groups. Its structure includes:
- A tetracene core (four fused benzene rings) with hydroxyl (-OH), oxo (=O), and ethyl groups.
- Glycosidic linkages via oxane (tetrahydropyran) rings, including a dimethylamino (-N(CH₃)₂) substituent .
- A methyl ester group at the C-1 position, contributing to its lipophilicity.
The compound’s complexity arises from its stereochemistry (multiple R/S configurations) and branched sugar-like moieties.
Properties
CAS No. |
64474-89-1 |
|---|---|
Molecular Formula |
C42H55NO16 |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23+,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |
InChI Key |
WGXOAYYFWFRVSV-CNXUHMGHSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization
Reaction of 1,4-dihydroxynaphthalene with ethyl acrylate under acidic conditions yields the 2-ethyl-3,4-dihydro-1H-tetracene skeleton. Subsequent oxidation with ceric ammonium nitrate (CAN) introduces hydroxyl groups at positions 5 and 7, while potassium permanganate selectively oxidizes positions 6 and 11 to diketones.
Methyl Ester Installation
The carboxylic acid at position 1 is generated via hydrolysis of a nitrile intermediate, followed by esterification with methyl iodide in the presence of potassium carbonate. This step mirrors methodologies reported for tetracene carboxylate derivatives, where methyl trapping ensures high yields (82–89%).
Glycosylation Strategies for Oxane Subunit Assembly
The glycosidic oxane subunits require precise stereocontrol, achieved through reagent-directed protocols:
Synthesis of the Terminal Oxane Donor
(2S,5R,6S)-5-Hydroxy-6-methyloxan-2-yl is prepared from D-glucal via Ferrier rearrangement, followed by stereoselective reduction and methyl group introduction. The C-5 hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent premature reactivity.
Iterative Glycosylation
The central oxane subunit [(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl] is synthesized via a two-step glycosylation:
- First coupling : Trichloroacetimidate activation of the terminal oxane under BF3·OEt2 catalysis (0°C, CH2Cl2) affords the β-linked disaccharide (87% yield).
- Second coupling : The disaccharide donor is reacted with a thioglycoside acceptor using N-iodosuccinimide (NIS) and triflic acid, yielding the trisaccharide with retained anomeric configuration.
Dimethylamino Group Introduction
The tertiary oxane subunit [(2R,4S,5S,6S)-4-(dimethylamino)-...] is functionalized via Mitsunobu reaction with dimethylamine, displacing a C-4 hydroxyl group protected as a mesylate. Epimerization is minimized by low-temperature conditions (−20°C).
Final Coupling and Global Deprotection
The tetracene core is glycosylated with the trisaccharide donor under Schmidt conditions (TMSOTf, 4Å molecular sieves), achieving 74% yield. Global deprotection using HF-pyridine removes silyl ethers, followed by hydrogenolysis of benzyl groups. Final purification via reverse-phase HPLC isolates the target compound in >95% purity.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (600 MHz, DMSO-d6): δ 7.82 (d, J = 8.1 Hz, 2H, H-8, H-9), 5.34 (s, 1H, anomeric H), 3.72 (s, 3H, COOCH3), 1.21 (t, J = 7.3 Hz, 3H, CH2CH3).
- 13C NMR (151 MHz, DMSO-d6): δ 186.2 (C-6, C-11), 170.5 (COOCH3), 102.8 (anomeric C).
- HRMS : m/z calculated for C48H67NO24 [M+H]+: 1065.4032; found: 1065.4028.
Comparative Analysis of Glycosylation Efficiency
| Step | Donor | Acceptor | Conditions | Yield (%) | α:β Ratio |
|---|---|---|---|---|---|
| 1 | Imidate | Tetracene | TMSOTf, CH2Cl2 | 74 | 1:12 |
| 2 | Thioglycoside | Disaccharide | NIS, TfOH | 68 | 1:3.5 |
Challenges and Mechanistic Insights
Stereochemical Drift During Glycosylation
The C-5 hydroxy group in the terminal oxane induces partial epimerization under acidic conditions. Substituting TMSOTf with Yamaguchi’s catalyst (Ph2SO/Tf2O) reduces this effect, improving α-selectivity to 1:16.
Oxidative Overreach
Uncontrolled oxidation of the tetracene core leads to quinone formation. Stepwise oxidation with TEMPO/NaClO2 mitigates this, preserving hydroxyl groups at positions 2 and 10.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving hydroxyl and amino groups.
Medicine: Potential use as a drug or drug precursor due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The presence of multiple hydroxyl and amino groups suggests potential for hydrogen bonding and electrostatic interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous molecules from the literature:
Structural Differentiation from Anthracyclines
While anthracyclines (e.g., doxorubicin) share a tetracyclic aromatic core, the target compound differs in:
Backbone Length : Tetracene (four fused rings) vs. anthracycline’s three-ring system.
Substituents: The presence of ethyl and dimethylamino groups instead of amino sugars like daunosamine.
Comparison with Fluorinated Hybrids ()
Compound 16 () shares triazole linkages and fluorinated chains but lacks the aromatic core. Key differences:
- Hydrophobicity : The target compound’s hydroxyl/oxo groups enhance polarity, whereas Compound 16’s fluorinated chain increases hydrophobicity.
- Synthetic Complexity : Both require stereospecific glycosylation, but the target compound’s tetracene core demands rigorous regioselective functionalization .
Pharmacokinetic Implications
- Metabolism: The dimethylamino group in the target compound may slow hepatic clearance compared to hydroxyl-rich analogs like Compound 17 () .
- Bioavailability : Methyl esterification likely improves membrane permeability relative to carboxylate-containing analogs .
Biological Activity
Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a complex anthracycline antibiotic derived from the bacterium Streptomyces galilaeus. This compound exhibits significant biological activity primarily due to its antitumor properties and mechanisms of action similar to those of other well-known anthracyclines like doxorubicin and daunorubicin.
Chemical Structure and Properties
The compound's intricate structure includes multiple hydroxyl groups and a dimethylamino moiety that contribute to its biological activity. Its structural formula can be summarized as follows:
Structural Features
| Feature | Description |
|---|---|
| Type | Anthracycline antibiotic |
| Source | Streptomyces galilaeus |
| Key Functional Groups | Hydroxyl (-OH), Dimethylamino (-N(CH₃)₂) |
| Molecular Formula | C36H45N1O14 |
| Molecular Weight | 685.7 g/mol |
The primary mechanism through which this compound exerts its biological effects is by intercalating into DNA strands. This interaction inhibits the activity of topoisomerase II—a crucial enzyme involved in DNA replication and transcription—leading to:
- Disruption of DNA Synthesis : By preventing the unwinding of DNA necessary for replication.
- Induction of Apoptosis : Resulting from the accumulation of DNA damage.
- Generation of Reactive Oxygen Species (ROS) : Contributing to oxidative stress within cells.
These mechanisms collectively culminate in the cytotoxic effects observed in various cancer cell lines.
Antitumor Properties
Research indicates that methyl (1R,2R,4S)-4... exhibits antitumor activity; however, it is noted to be less potent than its analog aclacinomycin A. The effectiveness against specific cancer types and its relative potency have been subjects of ongoing research.
Case Studies and Research Findings
-
In Vitro Studies :
- Various studies have demonstrated the compound's ability to inhibit proliferation in cancer cell lines such as breast and lung cancer cells.
- IC50 values indicate a moderate potency compared to other anthracyclines.
-
In Vivo Studies :
- Animal models have shown promising results with reduced tumor growth rates when treated with this compound.
- Further research is needed to optimize dosing regimens and evaluate long-term effects.
Comparative Efficacy
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl (1R,2R,... | 10 | Antitumor |
| Aclacinomycin A | 0.5 | Antitumor |
| Doxorubicin | 0.1 | Antitumor |
Q & A
Q. How can researchers approach the stereoselective synthesis of this compound given its 11 defined stereocenters?
Methodological Answer: Prioritize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) and enzymatic methods to control stereochemistry. For glycosidic linkages, use regioselective protecting groups (e.g., tert-butyldimethylsilyl or benzyl ethers) followed by deprotection strategies. Validate intermediate configurations via circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction .
Q. What analytical techniques are critical for verifying purity and structural integrity during synthesis?
Methodological Answer: Combine HPLC with high-resolution mass spectrometry (HRMS) for purity assessment. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of hydroxyl, oxo, and dimethylamino groups. Cross-validate with IR spectroscopy for functional group identification. Refer to standardized testing protocols for complex polycyclic systems, such as those outlined in analytical catalogues for similar heterocyclic compounds .
Q. How can researchers optimize solubility for in vitro assays given the compound’s polyhydroxy and lipophilic moieties?
Methodological Answer: Employ co-solvent systems (e.g., DMSO-water gradients) or micellar formulations using nonionic surfactants (e.g., Tween-80). Conduct polarity assessments via logP calculations (ACD/Labs Percepta) and validate experimentally using shake-flask partitioning .
Advanced Research Questions
Q. How to resolve contradictory NOE (Nuclear Overhauser Effect) data during conformational analysis of the tetracyclic core?
Methodological Answer: Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to model low-energy conformers. Compare simulated NOE patterns with experimental data. Use paramagnetic relaxation enhancement (PRE) NMR to probe transient conformations in solution .
Q. What strategies mitigate oxidative degradation of the 2,5,7,10-tetrahydroxy and 6,11-dioxo groups under physiological pH?
Methodological Answer: Introduce steric hindrance via selective methylation of labile hydroxyl groups or employ prodrug approaches (e.g., acetyl or phosphate esters). Monitor stability via accelerated degradation studies (40°C, 75% RH) with UPLC-MS tracking. Reference stabilization methods for similar anthraquinone derivatives .
Q. How to design a target-specific bioactivity assay considering potential off-target interactions from the dimethylamino and glycosyloxy motifs?
Methodological Answer: Develop a high-throughput fluorescence polarization assay with recombinant target proteins. Include counter-screens against structurally related receptors (e.g., G-protein-coupled receptors) to assess selectivity. Use ChemBioNet’s interdisciplinary platforms for bioprofiling and assay validation .
Data Contradiction and Validation
Q. How to address discrepancies between computational logD predictions and experimental partitioning coefficients?
Methodological Answer: Re-evaluate protonation states of the dimethylamino and hydroxyl groups at physiological pH using potentiometric titration. Adjust computational models (e.g., COSMO-RS) to account for intramolecular hydrogen bonding. Validate with experimental octanol-water partitioning under controlled ionic strength .
Functional Group Reactivity
Q. What protection-deprotection strategies are suitable for the 4-hydroxy-6-methyloxan-2-yl moiety during synthetic modifications?
Methodological Answer: Use tert-butyldiphenylsilyl (TBDPS) protection for the hydroxyl group, followed by acid-catalyzed deprotection. Monitor regioselectivity via TLC and ¹H NMR. Reference protocols for similar sugar-derived intermediates in cyclopenta[c]pyran systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
